L-艾杜糖酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

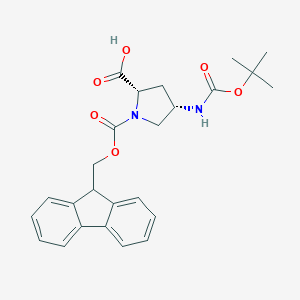

L-Iduronic acid: (IUPAC name: L-idopyranuronic acid) is a major uronic acid component of glycosaminoglycans such as dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer, glucuronic acid . L-Iduronic acid is a pyranose sugar and is known for its unique ability to adopt multiple conformations in solution .

科学研究应用

L-iduronic acid has a wide range of scientific research applications:

作用机制

Target of Action

L-Iduronic acid, also known as Iduronic acid, L- or L-Iduronic acid, sodium salt, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer glucuronic acid . The primary targets of L-Iduronic acid are these GAGs, which play crucial roles in various biological processes.

Mode of Action

L-Iduronic acid interacts with its targets, the GAGs, by being a structural component of these molecules . It may be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid (IdoA2S) . This modification can influence the interaction of GAGs with other molecules and affect their function.

Biochemical Pathways

L-Iduronic acid is involved in the biosynthesis of GAGs, specifically dermatan sulfate and heparin . These GAGs are part of larger biochemical pathways related to cellular communication, growth, and development. Changes in the structure of L-Iduronic acid, such as the addition of an O-sulfate group, can affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of L-Iduronic acid’s action are primarily related to its role in the structure and function of GAGs . For example, it has been found that GAGs containing L-Iduronic acid were the only ones that inhibited respiratory syncytial virus (RSV) infection in cell culture .

生化分析

Biochemical Properties

Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .

Cellular Effects

Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Molecular Mechanism

The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .

Temporal Effects in Laboratory Settings

It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .

Transport and Distribution

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

准备方法

Synthetic Routes and Reaction Conditions: L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .

Industrial Production Methods: Industrial production methods for L-iduronic acid are not well-documented, likely due to the complexity and specificity of its synthesis. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions: L-iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or sulfonates under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

相似化合物的比较

Glucuronic acid: A carbon-5 epimer of L-iduronic acid, commonly found in glycosaminoglycans.

Galacturonic acid: Another uronic acid found in pectin and other polysaccharides.

Uniqueness: L-iduronic acid is unique due to its ability to adopt multiple conformations in solution, which is not commonly observed in other uronic acids . This conformational flexibility allows it to interact with a wide range of biological molecules, making it a crucial component of glycosaminoglycans .

属性

CAS 编号 |

2073-35-0 |

|---|---|

分子式 |

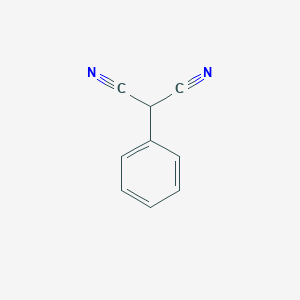

C6H10O7 |

分子量 |

194.14 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |

InChI 键 |

AEMOLEFTQBMNLQ-HNFCZKTMSA-N |

手性 SMILES |

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

规范 SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

同义词 |

L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)

![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)